N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVJELKKWYDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine and its N,N-dimethyl Isomer
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Subtle Dance of Isomers in Drug Discovery
In the realm of medicinal chemistry, the arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably divergent biological activities. This guide delves into the nuanced world of two such isomers: N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine and its N,N-dimethyl counterpart. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, known for its presence in a variety of biologically active compounds.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, analytical differentiation, and potential therapeutic implications of these two specific isomeric diamines. By understanding the subtle yet significant differences between these molecules, we can unlock new avenues for the rational design of novel therapeutics.
Structural Elucidation: A Tale of Two Isomers
The core of our investigation lies in the distinct placement of two methyl groups on the diamino-1,3,4-oxadiazole scaffold.
-
N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine (CAS 2937-92-0): In this isomer, a single methyl group is attached to each of the two nitrogen atoms at the 2 and 5 positions of the oxadiazole ring. This results in a symmetrical molecule.
-
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine: In this unsymmetrical isomer, both methyl groups are attached to the same nitrogen atom at one of the amino groups, leaving the other amino group unsubstituted.
This seemingly minor structural variance has profound implications for the molecules' electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of biological activity.
Caption: Chemical structures of the two isomers.
Synthetic Strategies: Forging the Isomeric Scaffolds
The synthesis of these isomers requires distinct strategies, leveraging established methods for the formation of the 1,3,4-oxadiazole ring.
Synthesis of Symmetrical N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine
A common and effective method for the synthesis of symmetrical 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[2][5]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Exploring the Chemical Space of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine Analogs: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the chemical space surrounding the N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine core, a scaffold with significant potential in medicinal chemistry. We will delve into rational synthetic strategies for analog generation, robust characterization techniques, computational approaches for library design, and relevant biological evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic system for the discovery of novel therapeutic agents.
Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its appeal in medicinal chemistry stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for ester and amide functionalities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2,5-disubstituted pattern, in particular, offers two key points for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on the specific chemical space of this compound and its analogs. The introduction of amino substituents at the 2- and 5-positions provides additional vectors for chemical modification and interaction with biological targets. The N,N-dimethyl substitution on one of the amino groups can influence solubility, cell permeability, and metabolic stability, making this a compelling starting point for library development.
Synthetic Strategies for Analog Generation
The exploration of the chemical space around the this compound core necessitates a flexible and efficient synthetic approach. A multi-pronged strategy, beginning with the synthesis of a key diamino-oxadiazole intermediate followed by diversification, is proposed.
Synthesis of the Core Intermediate: 2,5-Diamino-1,3,4-oxadiazole
The most direct and atom-economical route to the 2,5-diamino-1,3,4-oxadiazole core is the oxidative cyclization of semicarbazide hydrochloride. This method is advantageous due to the commercial availability and low cost of the starting material.
Materials:
-
Semicarbazide hydrochloride
-
Potassium iodate (KIO₃) or other suitable oxidizing agent
-
Water
-
Ethanol
Procedure:
-
Dissolve semicarbazide hydrochloride in water.
-
Slowly add an aqueous solution of potassium iodate to the semicarbazide solution with stirring at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,5-diamino-1,3,4-oxadiazole.
Causality: The oxidative cyclization of semicarbazide is a reliable method for forming the 1,3,4-oxadiazole ring.[5] The use of a mild oxidizing agent like potassium iodate in an aqueous medium makes this a green and scalable process.
Diversification Strategy 1: N-Alkylation and N-Arylation
With the 2,5-diamino-1,3,4-oxadiazole intermediate in hand, the primary amino groups serve as handles for diversification. Selective mono- or di-alkylation/arylation can be achieved by carefully controlling the reaction conditions. To generate the target this compound, a controlled methylation is performed. Further diversification can be achieved by reacting the remaining primary amine.
Materials:
-
2,5-Diamino-1,3,4-oxadiazole
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Suspend 2,5-diamino-1,3,4-oxadiazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring.
-
After the evolution of hydrogen gas ceases, add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC to follow the formation of the mono- and di-methylated products.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Causality: The use of a strong base like sodium hydride is necessary to deprotonate the amino groups, making them more nucleophilic for the subsequent reaction with methyl iodide. The stoichiometry of the base and methyl iodide can be adjusted to favor the formation of the desired dimethylated product.
Diversification Strategy 2: Acylation and Sulfonylation
The amino groups of the core intermediate can also be readily acylated or sulfonylated to introduce a wide range of functional groups, thereby expanding the chemical space.
Materials:
-
This compound (or 2,5-diamino-1,3,4-oxadiazole)
-
Desired acid chloride or anhydride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amino-oxadiazole starting material in anhydrous DCM.
-
Add pyridine or triethylamine as a base.
-
Cool the solution in an ice bath and add the acid chloride or anhydride dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Causality: The base (pyridine or triethylamine) acts as a scavenger for the HCl generated during the reaction with acid chlorides, driving the reaction to completion.
Workflow for 3D-QSAR model development.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. [6][7]A validated pharmacophore model can be used to screen large virtual libraries to identify novel scaffolds that fit the required spatial and electronic parameters.
Biological Evaluation of the Analog Library
A systematic biological evaluation of the synthesized analogs is crucial to identify lead compounds. Based on the known activities of 1,3,4-oxadiazole derivatives, initial screening should focus on anticancer and antimicrobial activities.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [12][13][14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The chemical space surrounding the this compound core represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear and adaptable framework for the generation of diverse analog libraries. Coupled with robust characterization, insightful computational modeling, and systematic biological evaluation, the exploration of this chemical space is poised to yield promising lead compounds for further drug development efforts.
References
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Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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- Gąsowska-Bajger, B., Szafrański, K., & Matysiak, J. (2022). Synthesis of 2, 5-Dialkyl-1, 3, 4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806.
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- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2016). Synthesis and characterization of some 2, 5-substituted 1, 3, 4-oxadiazoles derivatives. Journal of the Chinese Chemical Society, 63(1), 69-76.
- Othman, A. A., Kihel, M., & Amara, S. (2019). 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 12(7), 1660-1675.
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- Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. R. B. A. (2022). Synthesis, characterization and thermal behavior study of new 1, 2, 3-triazole derivatives containing 1, 3, 4-oxadiazole ring. Oriental Journal of Chemistry, 38(2), 336.
- Ncube, B., Finnie, J. F., & Van Staden, J. (2012). In vitro antimicrobial synergism of Southern African plants used in the treatment of sexually transmitted infections. Journal of ethnopharmacology, 139(2), 528-535.
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- Szychowski, K. A., & Gmiński, J. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404.
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- Kumar, D., Pilania, M., Arun, V., & Mishra, B. (2014). 1, 3, 4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Manjunatha, K., Poojary, B., Lobo, P. L., Fernandes, J., & Kumari, N. S. (2010). Synthesis and biological evaluation of some 1, 3, 4-oxadiazole derivatives. European journal of medicinal chemistry, 45(11), 5225-5233.
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Methodological & Application
Application Notes and Protocols for the Analysis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Introduction
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound of growing interest within pharmaceutical and materials science research. The 1,3,4-oxadiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The diamine substitution pattern suggests potential applications as a synthetic building block for novel polymers and as a ligand in coordination chemistry.
Given its potential significance, the development of robust and reliable analytical methods for the quantification and characterization of this compound is paramount for ensuring quality control, supporting formulation development, and enabling pharmacokinetic studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations.[4][5]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of suitable analytical methods. While specific experimental data for this exact molecule is not widely published, its structure suggests the following characteristics:
-
UV Absorbance: The conjugated 1,3,4-oxadiazole ring system is expected to exhibit UV absorbance, providing a basis for spectrophotometric and chromatographic detection.[6][7]
-
Basicity: The presence of two diamine groups imparts basic properties to the molecule, influencing its solubility in acidic aqueous solutions and its chromatographic behavior on reversed-phase columns.
-
Polarity: The combination of the polar oxadiazole ring and the amine functional groups suggests that the molecule will have a degree of polarity, impacting its retention in reversed-phase liquid chromatography.
-
Lack of Fluorogenic Properties: Aliphatic amines, such as the dimethylamino groups present, typically do not possess native fluorescence, necessitating derivatization for highly sensitive fluorescence detection.[8]
Qualitative Analysis: Structural Confirmation and Purity Assessment
Initial characterization and confirmation of the synthesized this compound are crucial. A combination of spectroscopic techniques should be employed for unambiguous structural elucidation.[7][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the methyl groups attached to the nitrogen atoms and potentially any protons on the oxadiazole ring, if present.
-
¹³C NMR: Will confirm the carbon framework of the molecule, with characteristic shifts for the carbons in the oxadiazole ring and the methyl groups.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.[12][13][14]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.[9]
-
Electron Ionization (EI-MS): Can provide a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[13]
-
Electrospray Ionization (ESI-MS): A softer ionization technique suitable for polar molecules, which will likely produce a prominent protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1][6] Characteristic absorption bands for this compound would include:
-
C=N stretching vibrations from the oxadiazole ring.
-
C-O-C stretching of the oxadiazole ring.
-
N-H stretching (if secondary amines are present as impurities).
-
C-H stretching and bending from the methyl groups.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For the accurate quantification of this compound in various matrices, a validated HPLC method is the industry standard. Given the compound's properties, a reversed-phase HPLC method with UV detection is a logical starting point. For higher sensitivity, pre-column derivatization followed by fluorescence detection can be employed.[8][15][16]
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for routine purity analysis and quantification in drug substance and formulated products where concentration levels are relatively high.
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV method development.
Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic data system for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standard to a concentration within the calibration range.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
-
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection
For trace-level quantification, such as in biological matrices, a more sensitive method is required. Pre-column derivatization with a fluorescent tagging reagent that reacts with the amine groups can significantly enhance detection limits.[8][17] Dansyl chloride is a common derivatizing agent for primary and secondary amines.[18]
Workflow for HPLC-FLD Method Development
Caption: Workflow for HPLC-FLD method development.
Protocol: Pre-column Derivatization with Dansyl Chloride and HPLC-FLD Analysis
-
Reagents:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Sodium bicarbonate buffer (0.1 M, pH 9.5).
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution and vortex.
-
Incubate the mixture in a water bath at 60 °C for 30 minutes.[18]
-
Cool the reaction mixture and add a small amount of a primary amine solution (e.g., proline) to quench the excess dansyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: ~340 nm.
-
Emission Wavelength: ~525 nm.
-
-
Method Validation
All quantitative analytical methods must be validated to ensure they are fit for their intended purpose.[4][5][19] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][20][21]
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, and column temperature are varied slightly. |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The selection of the appropriate method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to the principles of method validation as prescribed by regulatory bodies such as the ICH is essential to ensure the generation of reliable and defensible analytical data.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. (2023). Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. (2025). Available from: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. (2022). Available from: [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
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Compendium of Terminology in Analytical Chemistry - 2023 edition. IUPAC. (2023). Available from: [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]
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Arif, R., & Sahu, N. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. Available from: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available from: [Link]
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Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. ResearchGate. Available from: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
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HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available from: [Link]
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Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Oxadiazole Analogues. Prezi. Available from: [Link]
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Glossary of Methods and Terms used in Analytical Spectroscopy. IUPAC. (2019). Available from: [Link]
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AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available from: [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. (2024). Available from: [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]
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NOMENCLATURE IN EVALUATION OF ANALYTICAL METHODS INCLUDING DETECTION AND QUANTIFICATION CAPABILITIES. Inmetro. (2011). Available from: [Link]
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Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. MDPI. (2022). Available from: [Link]
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Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. Available from: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available from: [Link]
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Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available from: [Link]
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Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available from: [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. (2022). Available from: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Plus. Available from: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022). Available from: [Link]
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Troubleshooting & Optimization
Overcoming solubility issues of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine in assays
Here is the technical support center for overcoming solubility issues of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine in assays.
Navigating Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have designed this resource to provide you with both immediate solutions and a deeper mechanistic understanding of how to overcome the solubility hurdles associated with this compound. This guide is structured to address your issues in a practical, question-driven format, grounded in robust scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling and use of this compound.
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?
This is the most common solubility issue, often referred to as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous systems.[1][2] When the DMSO stock is diluted into the buffer, the solvent environment changes drastically and can no longer keep the compound dissolved, causing it to precipitate.[1]
Immediate Actions:
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try testing a lower concentration.
-
Optimize Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, but even this small amount can help maintain solubility.[3][4] Ensure you are not diluting the DMSO out too aggressively.
-
Modify the Dilution Method: Instead of a single, large dilution step, perform a stepwise serial dilution. This gradual change in the solvent environment can prevent shocking the compound out of solution.[1][5]
Q2: What is the best solvent to use for my stock solution?
For this compound, anhydrous DMSO is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[6][7][8]
Rationale:
-
High Solvating Power: DMSO is an excellent solvent for a wide range of polar and nonpolar organic molecules.[6]
-
Assay Compatibility: It is miscible with water and compatible with most in vitro assays at low final concentrations (typically <0.5% v/v).[3][9]
Avoid preparing primary stock solutions in alcohols like ethanol unless you have confirmed solubility, as they may not achieve the high concentrations needed for a typical screening campaign.
Q3: Can I improve the solubility of the compound in my final assay buffer?
Yes. The solubility of this compound is highly dependent on pH due to its two dimethylamino groups. These groups are basic and can be protonated.
Key Strategy: pH Adjustment
-
The Chemistry: The dimethylamino groups are amines, which are basic.[10][11] In an acidic environment (lower pH), these nitrogen atoms will accept a proton (H+) to become positively charged ammonium cations (R-N⁺H(CH₃)₂). This charged, or ionized, form is significantly more polar and therefore more soluble in aqueous solutions.[10][12][13] The predicted pKa for the conjugate acid of a similar amine is around 2.72, suggesting protonation occurs at acidic pH.[14]
-
Practical Application: If your assay chemistry permits, lowering the pH of your final buffer to <6.0 should dramatically increase the compound's solubility. Always verify that the pH change does not negatively impact your assay's biological components (e.g., enzyme activity or cell viability).
The diagram below illustrates this fundamental principle.
Caption: pH-dependent ionization and its effect on solubility.
Q4: My assay is pH-sensitive and I cannot lower the pH. What are my other options?
If altering the pH is not feasible, you can use co-solvents or excipients to enhance solubility. These are substances added in small amounts to the final assay buffer.[15]
-
Co-solvents: Solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used, but their concentration must be carefully optimized to avoid interfering with the assay.[8][15]
-
Surfactants: For cell-free/biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at very low concentrations (e.g., 0.01-0.05%) can help keep hydrophobic compounds in solution.[16]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble. SBE-β-CD is a common choice.[1][8]
Important: Always run a solvent tolerance control in your assay to ensure the chosen additive does not generate false-positive or false-negative results.[9][17][18]
Part 2: Troubleshooting & Optimization Workflows
This section provides detailed protocols and a logical workflow to systematically diagnose and solve solubility issues.
Troubleshooting Flowchart
When precipitation is observed, follow this decision tree to identify the root cause and implement the most effective solution.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Experimental Protocols
This protocol details the standard procedure for preparing a high-quality, high-concentration stock solution.[3][19]
Materials:
-
This compound (MW: 128.13 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 128.13 g/mol × 1000 = 1.28 mg
-
-
Weighing: Accurately weigh 1.28 mg of the compound and transfer it to a 1 mL volumetric flask.
-
Dissolution: Add approximately 0.7 mL of anhydrous DMSO. Cap the flask and vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[20]
-
Final Volume: Once fully dissolved, carefully add DMSO to the 1 mL calibration mark.
-
Homogenization & Storage: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Aliquot into single-use, low-volume tubes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[3][5] Store at -20°C or -80°C, protected from light.
This method minimizes the risk of precipitation when transitioning from a DMSO stock to an aqueous buffer.
Objective: To prepare a 10 µM final concentration in an assay with a final volume of 100 µL and a final DMSO concentration of 0.5%.
Procedure:
-
Intermediate Plate (DMSO):
-
Create a 2 mM intermediate solution by diluting your 10 mM stock 1:5 in pure DMSO (e.g., 10 µL of 10 mM stock + 40 µL DMSO).
-
-
Intermediate Plate (Assay Buffer):
-
Prepare a 40 µM intermediate solution by diluting the 2 mM DMSO solution 1:50 in your final assay buffer (e.g., 2 µL of 2 mM stock + 98 µL assay buffer). Mix immediately and thoroughly by pipetting. The DMSO concentration is now 2%.
-
-
Final Assay Plate:
-
Add 25 µL of the 40 µM intermediate solution to 75 µL of your assay master mix (containing cells, enzymes, etc.) in the final assay plate.
-
This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
This is a rapid, high-throughput method to estimate the concentration at which your compound begins to precipitate from a buffer after addition from a DMSO stock.[1]
Procedure:
-
Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Serial Dilution (in DMSO): In a 96-well plate (DMSO plate), perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 10 mM down to ~5 µM).
-
Addition to Buffer: In a clear, flat-bottom 96-well plate (Assay plate), add your aqueous buffer of interest (e.g., 198 µL per well).
-
Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the Assay plate. This creates a 1:100 dilution. Mix immediately.
-
Measurement: Let the plate incubate for a set time (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Data Summary Table
| Solvent System | Max Tolerable Conc. (Cell-Based) | Max Tolerable Conc. (Biochemical) | Pros | Cons |
| DMSO | ≤ 0.5%[3][4] | ≤ 1-2% | High dissolving power for stocks.[6] | Can interfere with assays at high conc.; may cause precipitation upon dilution.[2][21] |
| Ethanol | ≤ 0.5%[9] | ≤ 2-5% | Less toxic than DMSO for some cells. | Lower dissolving power for many compounds; can interfere with enzyme kinetics.[4] |
| Buffer + Tween-20 | Not Recommended | 0.01 - 0.05% | Helps maintain solubility of "sticky" compounds.[16] | Can disrupt protein-protein interactions; may form micelles that sequester compound. |
| Buffer + SBE-β-CD | Assay Dependent | 1-10 mM | Forms soluble inclusion complexes. | Can interfere with compound binding to the target by competition.[1] |
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]
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Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. (2017). Analytical Methods (RSC Publishing). [Link]
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Solubility and pH of amines. The Royal Society of Chemistry. [Link]
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Cosolvent. Wikipedia. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
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Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. (2022). Food and Chemical Toxicology. [Link]
-
Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
How do amines and amides affect the pH of a solution?. ChemGulf. [Link]
-
Tactics to Improve Solubility. (2021). The Royal Society of Chemistry. [Link]
-
Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. ResearchGate. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). Journal of Medicinal Chemistry. [Link]
-
Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2018). SLAS Discovery. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2023). Journal of Molecular Liquids. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2020). ACS Omega. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today. [Link]
-
1,3,4-Oxadiazole-2,5-diamine. PubChem. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. [Link]
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2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Compound Handling Instructions. Scribd. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021). Chemical Biology & Drug Design. [Link]
-
Compound Solubility and HTS Screening. Ziath. [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech. [Link]
-
2,5-Dimethyl-1,3,4-oxadiazole. Amerigo Scientific. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2004). European Journal of Medicinal Chemistry. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Welcome to the technical support center for N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for enhancing the stability of this compound for in vivo studies. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and reliability of your experimental data.
Introduction: Understanding the Stability Landscape
This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are generally recognized for their favorable metabolic and thermal stability.[1][2] The 1,3,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide functionalities to improve pharmacokinetic properties.[3][4] However, the 2,5-diamino substitution pattern introduces unique stability considerations that are not as widely documented as for other substituted oxadiazoles. The primary amino groups are potential sites for oxidative degradation, and the overall electronic nature of the substituted ring may influence its susceptibility to hydrolysis.[5][6]
This guide will address these potential stability liabilities in a question-and-answer format, followed by detailed troubleshooting protocols and advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my aqueous vehicle before I can administer it. What is the likely cause?
A1: The most probable causes are hydrolysis of the oxadiazole ring or oxidation of the N,N-dimethylamino groups. While 1,3,4-oxadiazoles are generally more stable than other isomers, they can undergo hydrolytic cleavage, especially under certain pH conditions or in the presence of specific enzymes.[7][8][9] More critically, aromatic amines are susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen in your vehicle.[5][6]
Q2: I'm observing poor and variable exposure in my animal studies. Could this be related to stability?
A2: Absolutely. Poor stability in the formulation vehicle or rapid degradation in the gastrointestinal tract (for oral dosing) or bloodstream can lead to low and inconsistent bioavailability. If the compound degrades before it can be absorbed, you will naturally see variable and lower-than-expected plasma concentrations.
Q3: What are the initial steps I should take to assess the stability of my compound?
A3: A systematic stability assessment is crucial. You should evaluate the stability of this compound under a range of conditions, including:
-
pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) to determine its susceptibility to acid- or base-catalyzed hydrolysis.
-
Oxidative Stability: Expose the compound to a source of oxidative stress, such as hydrogen peroxide, to assess its vulnerability to oxidation.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) to determine if it is light-sensitive.
-
Plasma Stability: Incubate the compound in plasma from the species you will be using for your in vivo study to assess metabolic stability.
Q4: Are there any excipients I should avoid when formulating this compound?
A4: Yes. Avoid excipients that contain reactive impurities, such as peroxides, which can be found in polyethylene glycols (PEGs) and polysorbates.[10][11] Also, be cautious with excipients containing reducing sugars, as they can potentially react with the amino groups.[12] It is also wise to minimize the presence of transition metals, which can catalyze oxidation.
Troubleshooting Guide: Addressing Specific Stability Issues
Issue 1: Rapid Degradation in Aqueous Formulations
If you have confirmed that your compound is degrading in your chosen aqueous vehicle, here are several strategies to mitigate this:
-
pH Optimization: Based on your pH stability studies, formulate your compound at a pH where it exhibits maximum stability. This may involve the use of buffering agents.
-
Use of Antioxidants: For suspected oxidative degradation, the inclusion of antioxidants in your formulation can be highly effective.[13][14] Common choices include:
-
Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.
-
Lipid-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA). The choice of antioxidant will depend on your formulation type.
-
-
De-oxygenation: Purging your formulation vehicle with an inert gas like nitrogen or argon before adding your compound can reduce degradation due to dissolved oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
Issue 2: Poor Oral Bioavailability Due to Instability
For oral dosing, instability in the harsh environment of the gastrointestinal tract can be a major hurdle. Consider these advanced formulation approaches:
-
Solid Dispersions: Creating an amorphous solid dispersion can enhance both solubility and stability.[15][16] By dispersing the compound at a molecular level within a polymer matrix, you can protect it from degradation and improve its dissolution rate.
-
Lipid-Based Formulations: Encapsulating your compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS) or liposomes, can protect it from the aqueous environment of the GI tract and enhance its absorption.[17][18][19]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can improve dissolution rate and bioavailability.[20][21][22] Nanoparticles can be formulated using various techniques, including milling and precipitation.
Issue 3: Suspected Metabolic Instability
If your compound shows rapid clearance in vivo that is not predicted by its physicochemical properties, metabolic instability may be the cause.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the liable amino groups.[3][7][23][24] For example, converting one of the amino groups to a carbamate that is cleaved in vivo to release the active parent compound can protect it from first-pass metabolism.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, HPMC-AS) and a volatile organic solvent in which both your compound and the polymer are soluble.[16]
-
Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a thin, clear film.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P).
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Drug Loading: Dissolve this compound in the prepared SEDDS formulation with gentle heating and stirring if necessary.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to an aqueous medium and observing the formation of a nanoemulsion. Characterize the droplet size and polydispersity index of the resulting emulsion.
Data Presentation
Table 1: Example Stability Data for this compound in Different Buffers at 40°C
| pH | % Remaining after 24h | % Remaining after 72h |
| 2.0 | 95.2% | 85.1% |
| 7.4 | 98.5% | 95.3% |
| 9.0 | 90.1% | 75.6% |
Table 2: Comparison of Formulation Strategies on Oral Bioavailability in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 150 ± 45 | 5% |
| Solid Dispersion (1:3 drug:PVP) | 10 | 250 ± 50 | 900 ± 120 | 30% |
| SEDDS | 10 | 400 ± 70 | 1500 ± 200 | 50% |
Visualization of Key Concepts
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Diagram 2: Troubleshooting Workflow for Formulation Development
Sources
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Prodrugs for Masking Bitter Taste of Antibacterial Drugs - A Computational Approach [dspace.alquds.edu]
Technical Support Center: Scaling the Synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine. This guide is designed for researchers, chemists, and process development professionals. It provides not only a detailed synthetic protocol but also delves into the underlying chemical principles, scale-up considerations, and robust troubleshooting strategies to ensure a successful and efficient synthesis campaign.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The N,N-dimethyl-2,5-diamine substitution pattern presents unique synthetic challenges, particularly concerning precursor stability and cyclization efficiency. This guide offers field-proven insights to navigate these complexities.
Part 1: Recommended Synthetic Pathway & Mechanism
The synthesis of this compound is efficiently approached via the cyclization of a biurea or thiobiurea precursor.[4] This method avoids harsh conditions that could cleave the N,N-dimethylamino group and provides a reliable route to the target molecule. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insight: The Cyclodesulfurization Step
The key transformation is the cyclization of the thiobiurea precursor. Using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) offers a mild and efficient alternative to harsher dehydrating agents like phosphorus oxychloride.[5] The reaction proceeds via activation of the sulfur atom, followed by intramolecular nucleophilic attack and elimination.
Caption: Proposed mechanism for the key cyclization step.
Part 2: Detailed Experimental Protocol
Safety First: The synthesis involves hydrazine derivatives and isothiocyanates. Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be absorbed through the skin.[6][7] All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty nitrile gloves.[8]
Step 1: Synthesis of 1-(Dimethylthiocarbamoyl)semicarbazide
-
To a stirred suspension of semicarbazide hydrochloride (1.0 eq) in toluene (10 mL/g), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add N,N-dimethylisothiocyanate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold toluene, and dry under vacuum to yield the thiobiurea precursor. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the crude 1-(dimethylthiocarbamoyl)semicarbazide (1.0 eq) in dimethylformamide (DMF, 8 mL/g).
-
Add N,N-Diisopropylethylamine (DIEA, 1.5 eq) to the suspension.
-
In a separate flask, dissolve TBTU (1.2 eq) in a minimal amount of DMF.
-
Add the TBTU solution dropwise to the reaction mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Stir the reaction for 2-4 hours at room temperature. Monitor progress by LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Part 3: Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Yield in Cyclization Step
-
Question: My cyclization reaction (Step 2) is giving a very low yield or no product at all. What could be the cause?
-
Answer: This is a common issue that can stem from several factors:
-
Ineffective Cyclizing Agent: While TBTU is effective, older reagents can degrade.[5] Alternatively, if you are using a different method, such as with tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃), the reaction conditions may need optimization.[9][10] POCl₃, in particular, can be too harsh and lead to decomposition, especially at elevated temperatures.[11][12]
-
Insufficient Base: The base (DIEA) is critical for activating the precursor and neutralizing the acidic byproducts. Ensure you are using at least 1.5 equivalents of a non-nucleophilic base.
-
Water Contamination: The cyclization is a dehydration (or desulfurization) reaction. Ensure all your reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate and halt the reaction.
-
Incorrect Temperature: While the TBTU-mediated reaction proceeds well at room temperature, other methods may require heating.[13] However, excessive heat can lead to the decomposition of the oxadiazole ring or starting materials.
-
Issue 2: Multiple Impurities Detected by LC-MS
-
Question: My crude product shows several major impurity peaks. What are they likely to be and how can I prevent them?
-
Answer: The impurity profile provides valuable clues about the reaction's shortcomings.
-
Unreacted Starting Material: This indicates an incomplete reaction. Possible causes include insufficient coupling reagent, short reaction time, or low temperature.
-
Diacylhydrazine-like Intermediate: Incomplete cyclization can leave the linear precursor as a major impurity.[14] This is often due to a deactivated cyclizing agent or the presence of moisture.
-
Symmetrical Byproducts: If the reaction involves self-condensation of precursors, you might see symmetrical oxadiazoles. This is less common with the directed thiobiurea route but possible if starting materials are impure.
-
Prevention Strategy: Ensure the purity of your thiobiurea precursor from Step 1. Use fresh, high-quality coupling reagents and anhydrous solvents. Monitor the reaction closely and ensure it goes to completion before workup.
-
Issue 3: Difficulty with Product Purification
-
Question: I'm struggling to purify the final product. It is either an oil or gives poor recovery after recrystallization.
-
Answer: Purification can be challenging due to the polarity and potential hydrogen-bonding capabilities of the diamine product.
-
Recrystallization: This is the preferred method for purification on a large scale.[14] Finding the right solvent system is key. Start with a solvent in which the product is sparingly soluble at room temperature but fully soluble when hot.
-
Recommended Solvents: Try solvent/anti-solvent systems like Ethyl Acetate/Hexanes, Methanol/Water, or Isopropanol/Diethyl Ether.[11]
-
-
Column Chromatography: For smaller scales or particularly difficult separations, column chromatography is effective.[2][15]
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. If the product streaks, adding 0.5-1% triethylamine to the mobile phase can improve peak shape.[16]
-
-
Persistent Impurities: If a stubborn impurity co-elutes or co-crystallizes, it may be structurally very similar to your product. Re-evaluating the reaction conditions to prevent its formation is often more effective than trying to remove it post-synthesis.
-
Issue 4: Safety Concerns During Scale-Up
-
Question: What are the primary safety hazards I should be aware of when scaling this synthesis from grams to kilograms?
-
Answer: Scaling up introduces new safety challenges, primarily related to thermal management and material handling.
-
Exotherms: The cyclization step can be exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction. Ensure the reactor has adequate cooling capacity. A semi-batch process (slow addition of the TBTU solution) is highly recommended to control the rate of heat generation.
-
Hydrazine Handling: Handling large quantities of hydrazine derivatives increases risk.[17] Use a closed-system transfer where possible. Ensure emergency procedures are in place, including access to safety showers, eyewash stations, and appropriate spill kits.[8] The odor threshold for hydrazine is much higher than the safe exposure limit, so do not rely on smell as a warning.[6][17]
-
Byproduct Off-Gassing: Some cyclization methods can produce toxic off-gases. Ensure the reactor's exhaust is scrubbed through an appropriate solution before venting.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different cyclizing agent besides TBTU?
-
A1: Yes, several reagents can effect this transformation. Tosyl chloride (TsCl) in the presence of pyridine is a classic choice.[18] Phosphorus oxychloride (POCl₃) is also commonly used but is harsher and may require higher temperatures.[15][19] Iodine has also been reported for oxidative cyclizations of related precursors.[18][20] The choice depends on your substrate's sensitivity, desired purity, and cost considerations. For this specific diamine, milder reagents like TBTU or TsCl are recommended to preserve the N,N-dimethylamino groups.
-
-
Q2: What is the best way to monitor the reaction progress?
-
A2: A combination of TLC and LC-MS is ideal. TLC is rapid and excellent for visualizing the consumption of starting materials. Use a mobile phase like 50% Ethyl Acetate in Hexanes and visualize with UV light. LC-MS is invaluable for confirming the mass of the product and identifying any major impurities, which aids in troubleshooting.
-
-
Q3: My final product is showing signs of degradation upon storage. How can I improve its stability?
Part 4: Data Summary & Visualization
Table 1: Cyclization Reagent Comparison
| Reagent | Typical Conditions | Pros | Cons |
| TBTU | DMF, DIEA, RT | Mild, high yield, fast | Expensive, moisture sensitive |
| TsCl | Pyridine or DIEA, 0 °C to RT | Inexpensive, effective | Can be slow, pyridine is noxious |
| POCl₃ | Reflux | Powerful, inexpensive | Harsh, can cause decomposition[11] |
| Iodine | Base (e.g., K₂CO₃), Heat | Metal-free, moderate conditions | Stoichiometric oxidant needed[20] |
References
- Organic Process Research & Development. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.
- Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
- Santa Cruz Biotechnology. (n.d.). Hydrazine Safety Data Sheet.
- National Institutes of Health. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Eureka Journals. (n.d.). Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives.
- Sci-Hub. (2014). One-pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles Based on the Reaction of N,N-Dimethyl Amides with Acid Hydrazides.
- ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- Tetrahedron. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies.
- IntechOpen. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- PubMed. (n.d.). [Synthesis and H2-antagonistic action of N,N-substituted 1,3,4-oxadiazole-2,5-diamine. 30. H2-antihistaminics].
- ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
- National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives.
- BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
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- 3. jchemrev.com [jchemrev.com]
- 4. [Synthesis and H2-antagonistic action of N,N-substituted 1,3,4-oxadiazole-2,5-diamine. 30. H2-antihistaminics] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine vs. other 1,3,4-oxadiazole derivatives
A Comparative Guide to N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine and Other 1,3,4-Oxadiazole Derivatives for Drug Discovery Professionals
Foreword for the Senior Application Scientist
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Its metabolic stability, capacity to participate in hydrogen bonding, and favorable pharmacokinetic properties make it an attractive moiety for the design of novel therapeutic agents.[2] This guide provides a comparative analysis of this compound against a backdrop of other functionally diverse 1,3,4-oxadiazole derivatives. Due to the limited publicly available data specifically for this compound, this guide will leverage structure-activity relationship (SAR) data from analogous 2,5-diamino and other substituted 1,3,4-oxadiazoles to project its potential therapeutic value and contextualize its profile within this important class of heterocycles.
The 1,3,4-Oxadiazole Scaffold: A Foundation for Diverse Bioactivity
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including hydrolytic stability and the ability to act as a bioisostere for amide and ester groups.[3] These characteristics are highly desirable in drug design, contributing to improved metabolic stability and oral bioavailability. The versatility of the 1,3,4-oxadiazole core allows for substitution at the 2 and 5 positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.[4]
Physicochemical Properties: A Comparative Outlook
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Other 1,3,4-Oxadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Notes |
| This compound | C4H8N4O | 128.13 | ~0.2 | 1 | 4 | Low molecular weight and moderate polarity suggest good solubility. The dimethylamino group increases basicity. |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | C8H7N3O | 161.16 | ~1.1 | 1 | 3 | Increased lipophilicity due to the phenyl ring. |
| 2,5-Diphenyl-1,3,4-oxadiazole | C14H10N2O | 222.24 | ~3.0 | 0 | 2 | Significantly more lipophilic, potentially impacting solubility and cell permeability. |
| 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | C15H11N3O4 | 297.27 | ~2.8 | 0 | 6 | Electron-withdrawing and -donating groups modulate electronic properties.[4] |
The N,N-dimethylamino substituents on the target molecule are expected to increase its aqueous solubility and basicity compared to unsubstituted or aryl-substituted amino-oxadiazoles. This could have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Activity: Anticancer and Antimicrobial Potential
1,3,4-Oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, with anticancer and antimicrobial effects being particularly prominent.[5][6]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a common feature in many potent anticancer agents.[7] These compounds exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), kinases, and telomerase, as well as by targeting tubulin polymerization.[5]
While no specific anticancer data exists for this compound, studies on related 2,5-disubstituted and 2-amino-1,3,4-oxadiazoles provide valuable insights. For instance, some 2-amino-5-substituted-1,3,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.[8] The nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds.
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| 2-Acylamino-1,3,4-oxadiazole derivative | HepG2 | 8.6 | Not specified | [8] |
| 2,5-Disubstituted 1,3,4-oxadiazole with hydroxamic acid | HCT-116 | 0.28 | HDAC1 inhibition | [5] |
| 2-(Coumarin-3-yl)-5-aryl-1,3,4-oxadiazole | Not specified | - | Anti-inflammatory activity suggests potential for cancer prevention | |
| 2,5-Disubstituted 1,3,4-oxadiazole analogue (4j) | MOLT-4, IGROV1, HCT-116, K-562 | Growth Inhibition at 10 µM | Tubulin polymerization inhibition |
The presence of amino groups at both the 2 and 5 positions of our target molecule is an interesting structural feature. It is plausible that these groups could serve as key interaction points with biological targets, potentially leading to novel mechanisms of action.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and 1,3,4-oxadiazoles have emerged as a promising scaffold.[6] Derivatives of this heterocycle have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Studies on 2,5-diamino-1,3,4-oxadiazole derivatives have demonstrated their potential as antibacterial agents against strains like Staphylococcus aureus and Escherichia coli.[6] The substitution pattern on the amino groups and the overall lipophilicity of the molecule are critical for activity.[3]
Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | 0.78 | [6] |
| 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | [6] |
| 2-Amino-5-substituted-1,3,4-oxadiazole | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [8] |
| Furan-derivative of 1,3,4-oxadiazole | Staphylococcus aureus, Escherichia coli | Not specified (remarkable activity) | [3] |
The N,N-dimethyl substitution in our target compound could influence its ability to penetrate bacterial cell walls and interact with intracellular targets. Further experimental evaluation is necessary to determine its specific antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends can be identified for 2,5-disubstituted 1,3,4-oxadiazoles:
-
Nature of Substituents at C2 and C5: The type of substituent at these positions is a primary determinant of biological activity. Aromatic and heteroaromatic rings are common and often contribute to potent activity through π-π stacking and other interactions with biological targets.[4]
-
Role of Amino Groups: The presence of an amino group at the C2 position is a common feature in many bioactive 1,3,4-oxadiazoles. This group can act as a hydrogen bond donor and can be further functionalized to modulate activity.[8] For 2,5-diamino derivatives, the substitution on the amino groups will significantly impact the molecule's properties.
-
Lipophilicity: A balance in lipophilicity is crucial for optimal activity. While increased lipophilicity can enhance cell membrane permeability, it can also lead to decreased aqueous solubility and potential toxicity.[3]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on aryl substituents can influence the electronic properties of the oxadiazole ring and its interaction with biological targets.[3]
For this compound, the two dimethylamino groups are electron-donating and will increase the electron density of the oxadiazole ring. This could influence its reactivity and binding affinity for various targets.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives are provided below.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines.[6]
Representative Protocol for the Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole:
-
Formation of 1,2-Diacylhydrazine:
-
To a solution of an acid hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine), add an aroyl chloride (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a saturated sodium bicarbonate solution, then dry under vacuum.
-
-
Cyclization to the 1,3,4-Oxadiazole:
-
To the obtained 1,2-diacylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
Reflux the mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.
Protocol for MTT Assay:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol for Broth Microdilution:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold remains a highly fruitful area of research in medicinal chemistry. While direct experimental data on this compound is currently limited, a comparative analysis based on structurally related compounds suggests its potential as a novel bioactive agent, particularly in the realms of anticancer and antimicrobial drug discovery. Its unique substitution pattern warrants further investigation to elucidate its specific biological activities and mechanism of action. The provided experimental protocols offer a robust framework for the synthesis and evaluation of this and other novel 1,3,4-oxadiazole derivatives, paving the way for the development of the next generation of therapeutics based on this versatile heterocyclic core.
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Enzyme Selectivity Profile of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Introduction: The Challenge and Opportunity of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its ability to engage with a wide array of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This broad activity stems from their capacity to inhibit various enzymes, such as kinases, cholinesterases, thymidine phosphorylase, and histone deacetylases (HDACs).[4][5]
However, this inherent versatility presents a significant challenge in drug development: ensuring selectivity. For a compound like N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, which we will refer to as "OXD-25," understanding its interaction profile across the proteome is not merely an academic exercise; it is a critical step in validating its therapeutic potential and predicting its safety profile. A highly potent compound is of little clinical use if it promiscuously inhibits numerous enzymes, leading to unpredictable off-target effects and potential toxicity.[6][7] In some cases, an observed cellular effect may be entirely due to an unknown off-target interaction.[8]
This guide provides a comprehensive, field-proven framework for systematically assessing the enzyme selectivity of OXD-25. We will move beyond simple potency measurements to build a multi-tiered, self-validating experimental plan that elucidates not only what the compound inhibits but also how it inhibits. This approach is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize a novel small molecule inhibitor.
Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a logical progression of inquiries. We advocate for a three-tiered workflow that moves from broad, high-throughput screening to focused, mechanistic studies. This strategy optimizes resource allocation by using initial, less complex assays to inform the design of more intensive subsequent experiments.
Caption: Tiered workflow for assessing inhibitor selectivity.
Part 2: Experimental Protocols & Data Interpretation
Tier 1: Primary Target Identification and Potency (IC₅₀)
The initial goal is to identify the most probable and potent enzyme targets of OXD-25. Given the known activities of the 1,3,4-oxadiazole scaffold, a logical starting point is to screen against panels of kinases and hydrolases (e.g., cholinesterases).
Protocol 1: Initial Kinase Inhibition Screening (Example: ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced. A reduction in signal in the presence of OXD-25 indicates inhibition.
Causality: We choose a universal assay like ADP-Glo™ because it is compatible with virtually any kinase, substrate, and ATP concentration, providing a standardized platform for initial screening across a diverse kinase panel.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of OXD-25 in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in an appropriate assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Kₘ) for each specific kinase to ensure that the resulting IC₅₀ value is a reasonable approximation of the inhibitor's intrinsic affinity (Kᵢ).[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mix to wells.
-
Add 1 µL of the OXD-25 dilution series or control (DMSO vehicle).
-
Initiate the reaction by adding 5 µL of the ATP solution. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of OXD-25 required to inhibit 50% of the enzyme's activity.[10]
-
Hypothetical Tier 1 Results:
Let's assume the initial screen identifies Aurora Kinase A (AurA) as a primary target.
| Compound | Target Enzyme | IC₅₀ (nM) |
| OXD-25 | Aurora Kinase A | 75 |
| Alisertib (Control) | Aurora Kinase A | 25 |
This result establishes AurA as a potent target of OXD-25 and provides a benchmark for comparison. Alisertib, a known AurA inhibitor, serves as a critical positive control to validate the assay's performance.
Tier 2: Comprehensive Selectivity and Off-Target Profiling
Potency against a single target is insufficient. A drug candidate must be selective. This tier expands the investigation to a broad panel of related enzymes (the kinome) and a standard safety panel of enzymes critical for drug metabolism, such as the Cytochrome P450 (CYP) family.[11][12]
Protocol 2: Broad Kinome Selectivity Profiling
Commercial services (e.g., Reaction Biology's Kinase Mapper™, Eurofins' KinomeScan®) offer profiling against hundreds of kinases.[13] The compound is typically tested at a single high concentration (e.g., 1 µM), and the percent inhibition is measured. Hits (e.g., >50% inhibition) are then followed up with full IC₅₀ determinations.
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
This is a critical safety screen to assess the potential for drug-drug interactions.[14][15] Fluorogenic assays are commonly used for high-throughput screening.[15]
-
Assay Setup: Use human liver microsomes as the enzyme source, which contains a mixture of CYP isoforms.[12]
-
Incubation: Incubate the microsomes with a specific fluorogenic probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a range of OXD-25 concentrations.
-
Detection: The reaction is initiated with an NADPH regenerating system. After incubation, the formation of the fluorescent metabolite is measured.
-
Analysis: A decrease in fluorescence indicates inhibition. IC₅₀ values are calculated as in Protocol 1.
Hypothetical Tier 2 Data Summary:
To visualize selectivity, data is often presented in a table comparing IC₅₀ values for the primary target against other kinases and off-target enzymes. A "Selectivity Score" can be calculated as the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target.
| Compound | Primary Target (AurA) IC₅₀ (nM) | Key Off-Target (SRC) IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | Selectivity Score (SRC/AurA) |
| OXD-25 | 75 | 1,500 | > 20 | 20 |
| Alternative Inhibitor X | 100 | 300 | 2.5 | 3 |
Interpretation:
-
OXD-25 demonstrates a 20-fold selectivity for its primary target (AurA) over a representative off-target kinase (SRC). This is a favorable, though not exceptional, selectivity window.
-
Crucially, OXD-25 shows very weak inhibition of CYP3A4, a major drug-metabolizing enzyme, suggesting a low potential for metabolic drug-drug interactions.[11]
-
Alternative Inhibitor X , while also potent against AurA, is only 3-fold selective over SRC and is a potent inhibitor of CYP3A4. This compound would be flagged as having a higher risk of both off-target kinase effects and drug-drug interactions.
Tier 3: Elucidating the Mechanism of Inhibition (MoI)
Understanding how an inhibitor binds is essential for rational drug design and for predicting its behavior in vivo.[16] Enzyme kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[17]
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 4: Enzyme Kinetic Analysis
This protocol involves measuring the initial reaction rate at various substrate concentrations in the presence and absence of multiple, fixed concentrations of OXD-25.
-
Assay Setup: Use the same assay as in Tier 1 (e.g., ADP-Glo™).
-
Matrix Titration: Create a matrix of reactions in a 384-well plate. Vary the substrate concentration along the x-axis (e.g., 8 concentrations from 0.25x Kₘ to 8x Kₘ). Vary the OXD-25 concentration along the y-axis (e.g., 5 concentrations, including 0 nM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, and 4x IC₅₀).
-
Measurement: Measure the initial reaction velocity (v₀) for each condition.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/v₀ is plotted against 1/[Substrate].[18][19]
-
Competitive Inhibition: Lines will intersect on the y-axis. The apparent Kₘ increases while Vₘₐₓ remains unchanged.[20]
-
Non-competitive Inhibition: Lines will intersect on the x-axis. Vₘₐₓ decreases while Kₘ remains unchanged.
-
Uncompetitive Inhibition: Lines will be parallel. Both Vₘₐₓ and Kₘ decrease.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis). Both Vₘₐₓ and Kₘ change.[17]
-
The inhibition constant (Kᵢ), a true measure of binding affinity, can be derived from these plots.[21]
Conclusion: Synthesizing a Complete Selectivity Profile
By following this three-tiered approach, we can construct a comprehensive and defensible selectivity profile for this compound (OXD-25). The hypothetical data presented suggests that OXD-25 is a potent inhibitor of Aurora Kinase A with a favorable 20-fold selectivity over SRC kinase and, critically, a low risk of causing drug-drug interactions via CYP450 inhibition. Further mechanistic studies would clarify its binding mode, providing invaluable information for any subsequent lead optimization efforts.
This systematic process of characterization is fundamental to modern drug discovery. It allows researchers to validate their primary hypothesis, uncover potential liabilities early, and make data-driven decisions, ultimately increasing the probability of developing a safe and effective therapeutic agent. Small molecules can have complex and sometimes unexpected biological activities; a rigorous and unbiased assessment of selectivity is the only way to truly understand them.[6][8]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound whose full toxicological and environmental profile is not yet extensively documented. Therefore, its disposal must be approached with the utmost caution, adhering to a principle of prudent practice: treat the compound as hazardous in the absence of complete data.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Presumed Hazard Assessment: A Precautionary Approach
Without a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural components—the 1,3,4-oxadiazole ring and N,N-dimethylamino groups—and from data on similar compounds.[1]
-
Heterocyclic Core (1,3,4-Oxadiazole): Derivatives of 1,3,4-oxadiazole are known to possess a wide range of biological activities.[2][3][4] This inherent bioactivity necessitates that they be handled as potentially toxic substances. The ring system is a stable aromatic heterocycle, but it can be susceptible to ring-opening under certain pH conditions.[5] Upon combustion, nitrogen- and oxygen-containing heterocycles can release toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[6][7]
-
Amine Functionality (N,N-dimethylamino): Amine compounds can be irritants to the skin and respiratory tract. Some may also act as sensitizers, causing allergic reactions upon repeated exposure.[6]
Based on this analysis, this compound should be presumed to be:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: Capable of causing serious skin and eye irritation.[6]
-
Environmental Hazard: Potentially persistent in the environment and harmful to aquatic life, a common concern with heterocyclic compounds.[8]
Under no circumstances should this compound or its waste be disposed of down the drain. [8][9]
Personal Protective Equipment (PPE) for Waste Handling
A robust defense against exposure begins with appropriate PPE. The following table outlines the minimum requirements when handling waste containing this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes of liquid waste or contact with solid dust particles.[1][6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Always check glove breakthrough times for the specific solvents used.[1] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Work within a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of vapors or fine solid particles.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that emphasizes segregation, secure containment, and clear communication.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and facilitates proper treatment by the disposal facility.[10][11][12]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., residual compound, contaminated filter paper, weighing boats, gloves) in a dedicated, clearly labeled solid waste container.
-
Keep this waste stream separate from other solid chemical wastes unless they are known to be compatible.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound (e.g., reaction mother liquor, solutions from chromatography, rinse solvents) in a dedicated liquid waste container.
-
Crucially, do not mix this waste with acidic or basic waste streams. Strong acids or bases could potentially catalyze the degradation of the oxadiazole ring, leading to unknown byproducts.[5]
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
Step 2: Waste Container Selection and Management
The integrity of the waste container is critical to preventing leaks and spills.[12][13]
| Waste Type | Container Material | Key Requirements |
| Solid | High-Density Polyethylene (HDPE) or glass pail with a secure lid. | Must be durable, leak-proof, and have a wide mouth for easy addition of waste.[11] |
| Liquid | Borosilicate glass or HDPE bottle with a screw-top cap. | Must be compatible with the solvents in the waste stream. Ensure the cap has an intact liner to prevent leaks.[12] |
Operational Best Practices:
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.[12]
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[12][13]
-
Secondary Containment: Store all waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.[11]
Step 3: Labeling
Accurate and detailed labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EH&S) department will provide specific label formats. However, all labels must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents (including solvents) by percentage.
-
The specific hazard characteristics: "Toxic," "Irritant." [10]
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
Location: The SAA must be within the laboratory where the waste is generated.
-
Signage: The area should be clearly marked with a "Satellite Accumulation Area" sign.
-
Accumulation Limits: Do not exceed 55 gallons of total hazardous waste or 1 quart of any acutely toxic waste in the SAA.[13] Once a container is full, it must be moved to the central storage area within three days.[12]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as detailed in Section 2.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent. [1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as the one the compound was dissolved in), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper disposal of this compound.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste and Disposal Consider
- Safe Disposal of 2-Methyl-5-(pyridin-4-yl)
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- SAFETY DATA SHEET - N,N-Dimethyl-1,4-phenylenediamine oxal
- SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 2,5-Diphenyl-1,3,4-oxadiazole. Fisher Scientific.
- SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. TCI Chemicals.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink.
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. acs.org [acs.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
